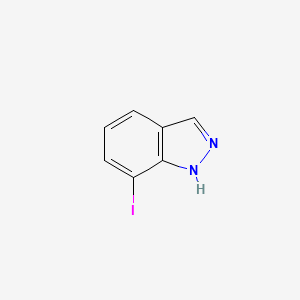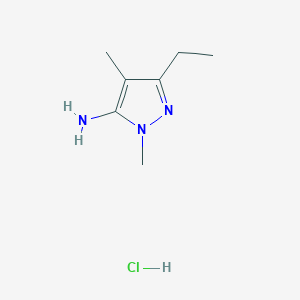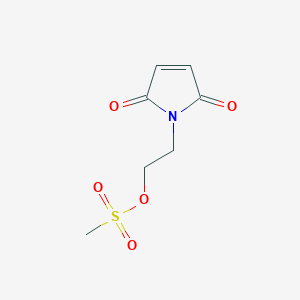
7-Iodo-1H-indazole
Vue d'ensemble
Description
7-Iodo-1H-indazole is a chemical compound with the molecular formula C7H5IN2 and a molecular weight of 244.03 g/mol . It is a potent building block in the synthesis of indazoles .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. One method involves the use of novel indazole scaffolds such as 7-OTf-1H-indazole (trifluoromethanesulfonic acid 1H-indazol-7-yl ester), and 3-bromo-7-iodo-1H-indazole. These compounds are used in divergent syntheses of indazoles via palladium cross-coupling reactions . Another method involves the selective electrochemical synthesis of 1H-indazoles .Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is InChI=1S/C7H5IN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H, (H,9,10) and the InChIKey is JBCFWHAFVDMAEU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.03 g/mol, an exact mass of 243.94975 g/mol, and a monoisotopic mass of 243.94975 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1. It has a rotatable bond count of 0 and a topological polar surface area of 28.7 Ų. It has a heavy atom count of 10 and a complexity of 129 .Applications De Recherche Scientifique
Applications médicales
Les composés hétérocycliques contenant de l'indazole ont une grande variété d'applications médicales. Ils sont utilisés comme agents antihypertenseurs, anticancéreux, antidépresseurs, anti-inflammatoires et antibactériens .
Inhibiteurs
Les indazoles peuvent également être utilisés comme inhibiteurs sélectifs de la phosphoinositide 3-kinase δ pour le traitement des maladies respiratoires .
Approches synthétiques
Les stratégies récentes pour la synthèse des 1H- et 2H-indazoles comprennent les réactions catalysées par les métaux de transition, les réactions de cyclisation réductrices et la synthèse des 2H-indazoles via la formation consécutive de liaisons C–N et N–N sans catalyseur ni solvant à partir de 2-azidobenzaldéhydes et d'amines .
Inhibiteurs de la protéase du VIH
Des composés biologiquement actifs contenant un fragment d'indazole ont été étudiés et appliqués dans la production d'inhibiteurs de la protéase du VIH .
Antagonistes des récepteurs de la sérotonine
Des fragments d'indazole sont également utilisés dans la production d'antagonistes des récepteurs de la sérotonine .
Inhibiteurs de la réductase aldolique
L'indazole est un élément clé dans la synthèse d'inhibiteurs de la réductase aldolique .
Inhibiteurs de l'acétylcholinestérase
Des composés contenant un fragment d'indazole ont été utilisés dans la production d'inhibiteurs de l'acétylcholinestérase .
Fonctionnalisation en C-3
Le 1H-indazole possède un hétérocycle azoté sophistiqué, ce qui le rend prometteur pour le développement de la réaction de couplage de Suzuki-Miyaura catalysée par le Pd pour la fonctionnalisation en C-3 .
Orientations Futures
Indazole derivatives, including 7-Iodo-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing more efficient synthesis methods and exploring new biological activities of these compounds .
Mécanisme D'action
Target of Action
7-Iodo-1H-indazole, like other indazole derivatives, has a wide variety of medicinal applications. It has been found to have potential as an antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agent . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. For instance, as a potential inhibitor of phosphoinositide 3-kinase δ, it may interfere with the signaling pathways regulated by this enzyme, leading to therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its targets. For instance, if it acts as an inhibitor of phosphoinositide 3-kinase δ, it would affect the PI3K/AKT/mTOR pathway, which is involved in cell survival, growth, and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if it acts as an inhibitor of phosphoinositide 3-kinase δ, it could lead to decreased cell survival, growth, and proliferation .
Analyse Biochimique
Biochemical Properties
7-Iodo-1H-indazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The iodine atom in this compound enhances its binding affinity to these enzymes, facilitating the study of enzyme kinetics and inhibition mechanisms. Additionally, this compound can form stable complexes with proteins, allowing researchers to investigate protein-ligand interactions and protein conformational changes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in gene expression profiles, affecting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound impacts cellular metabolism by interfering with metabolic enzymes, thereby altering metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The iodine atom in the compound enhances its ability to form hydrogen bonds and van der Waals interactions with target proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound has been shown to inhibit the activity of tyrosine kinases by binding to the ATP-binding site, preventing ATP from accessing the active site. This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and air can lead to the gradual breakdown of the compound, reducing its efficacy. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed to include sustained inhibition of target enzymes and prolonged alterations in gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target enzymes and signaling pathways. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and the subsequent disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range elicits the desired biochemical effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are mediated by enzymes such as cytochrome P450s and transferases, which facilitate the conversion of this compound into more water-soluble metabolites for excretion. The metabolic flux of this compound can influence its bioavailability and efficacy in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which regulate its intracellular concentration. Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and accumulation. The distribution of this compound in tissues is also dependent on its binding affinity to plasma proteins, which can affect its pharmacokinetics and biodistribution .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Additionally, the compound can localize to mitochondria, affecting mitochondrial function and cellular energy production. The subcellular localization of this compound is crucial for understanding its precise mechanisms of action and therapeutic potential .
Propriétés
IUPAC Name |
7-iodo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCFWHAFVDMAEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587385 | |
| Record name | 7-Iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945761-94-4 | |
| Record name | 7-Iodo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945761-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7-iodo-1H-indazole in the synthesis of indazole derivatives?
A1: this compound serves as a crucial intermediate in the synthesis of various 7-substituted and 3,7-disubstituted indazole derivatives []. The iodine atom at the 7-position can undergo various palladium-catalyzed reactions, enabling the introduction of different functional groups. This versatility makes this compound a valuable building block for exploring the structure-activity relationships of indazole-based compounds, particularly in the context of developing novel NO-synthase (NOS) inhibitors [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)






![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)


![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)

